Cas no 1622069-61-7 (7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-one)

7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
- 7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-one
-
- Inchi: 1S/C13H13N3O3/c1-19-9-4-2-3-8(5-9)10-6-11-13(18)14-7-12(17)16(11)15-10/h2-6,12,17H,7H2,1H3,(H,14,18)
- InChI Key: PYVNPBFTQZQKRS-UHFFFAOYSA-N
- SMILES: C12=CC(C3=CC=CC(OC)=C3)=NN1C(O)CNC2=O
7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-3365-20MG |
7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one |
1622069-61-7 | >97% | 20mg |
£76.00 | 2023-04-06 | |
Key Organics Ltd | BS-3365-1MG |
7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one |
1622069-61-7 | >97% | 1mg |
£37.00 | 2023-09-08 | |
Apollo Scientific | OR311041-500mg |
7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one |
1622069-61-7 | 500mg |
£245.00 | 2024-07-24 | ||
Key Organics Ltd | BS-3365-5MG |
7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one |
1622069-61-7 | >97% | 5mg |
£46.00 | 2023-09-08 | |
Key Organics Ltd | BS-3365-10MG |
7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one |
1622069-61-7 | >97% | 10mg |
£63.00 | 2023-09-08 | |
Key Organics Ltd | BS-3365-0.5G |
7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one |
1622069-61-7 | >97% | 0.5g |
£164.00 | 2023-09-08 | |
Apollo Scientific | OR311041-1g |
7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one |
1622069-61-7 | 1g |
£370.00 | 2024-07-24 | ||
TRC | H108760-50mg |
7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one |
1622069-61-7 | 50mg |
$ 205.00 | 2022-06-04 | ||
TRC | H108760-100mg |
7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one |
1622069-61-7 | 100mg |
$ 335.00 | 2022-06-04 | ||
Key Organics Ltd | BS-3365-100MG |
7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one |
1622069-61-7 | >97% | 100mg |
£173.40 | 2023-09-08 |
7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-one Related Literature
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
Additional information on 7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-one
Recent Advances in the Study of 7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1622069-61-7)
The compound 7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1622069-61-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its pyrazolo[1,5-a]pyrazin-4-one core, has been the subject of multiple studies aimed at elucidating its pharmacological properties, synthetic pathways, and mechanisms of action. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of 7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one to enhance its bioavailability and therapeutic efficacy. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity while reducing the number of steps required for production. This advancement is particularly significant for scaling up production for preclinical and clinical studies. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential use as a drug candidate.
In addition to synthetic improvements, research has explored the biological activities of this compound. A study published in Bioorganic & Medicinal Chemistry Letters in 2024 demonstrated that 7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one exhibits potent inhibitory effects on specific kinase targets implicated in inflammatory and oncogenic pathways. The compound's ability to modulate these pathways suggests its potential as a lead molecule for developing new anti-inflammatory or anticancer agents. Further in vitro and in vivo studies are underway to validate these findings and assess the compound's safety profile.
Another area of interest is the compound's pharmacokinetic properties. A recent pharmacokinetic study, reported in the European Journal of Pharmaceutical Sciences, investigated the absorption, distribution, metabolism, and excretion (ADME) of 7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one in animal models. The results indicated favorable oral bioavailability and a half-life conducive to once-daily dosing, which are promising attributes for further drug development. However, the study also identified potential metabolic liabilities that may require structural modifications to optimize the compound's performance in humans.
Collaborative efforts between academic and industrial researchers have also led to the discovery of analogs and derivatives of 7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one. These analogs are being screened for enhanced potency, selectivity, and reduced off-target effects. Preliminary data from these screenings, as presented at the 2024 American Chemical Society National Meeting, indicate that certain derivatives exhibit improved target engagement and reduced cytotoxicity, making them attractive candidates for further development.
In conclusion, the compound 7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1622069-61-7) represents a promising scaffold in medicinal chemistry with diverse therapeutic potential. Ongoing research efforts are focused on optimizing its synthetic accessibility, biological activity, and pharmacokinetic properties to advance it toward clinical applications. Future studies will likely explore its efficacy in disease models and further refine its structure to overcome any identified limitations. The collective findings underscore the importance of this compound in the ongoing quest for novel therapeutic agents.
1622069-61-7 (7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-one) Related Products
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)



